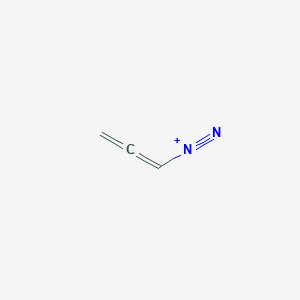
Propadiene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propadiene-1-diazonium is a diazonium compound derived from propadiene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Propadiene-1-diazonium can be synthesized through the diazotization of propadiene. This involves the reaction of propadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{C}=\text{CH}_2 + \text{HNO}_2 \rightarrow \text{CH}_2=\text{C}=\text{CH}_2\text{N}_2^+ + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems can help control the reaction conditions, such as temperature and concentration, to optimize yield and purity.
化学反応の分析
Types of Reactions
Propadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are typical substrates.
Reduction: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution: Halides, hydroxides, and nitriles.
Coupling: Azo compounds.
Reduction: Amines.
科学的研究の応用
Propadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It can be used to modify surfaces and create functional materials with specific properties.
Biological Studies: Its derivatives can be used as probes or labels in biochemical assays.
作用機序
The mechanism of action of propadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various transformations depending on the reaction conditions. The diazonium ion can act as an electrophile, reacting with nucleophiles to form substitution products, or as a coupling partner in azo coupling reactions. The specific pathways and intermediates depend on the nature of the reactants and the conditions used.
類似化合物との比較
Similar Compounds
Propyne-1-diazonium: Similar in structure but differs in reactivity due to the presence of a triple bond.
Allene-1-diazonium: Another similar compound with different electronic properties.
Uniqueness
Propadiene-1-diazonium is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other diazonium compounds. This makes it a valuable intermediate for specific synthetic applications that require unique reactivity patterns.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with unique reactivity and a wide range of applications in scientific research. Its preparation, chemical reactions, and applications make it an important intermediate in the field of chemistry.
特性
CAS番号 |
918108-28-8 |
|---|---|
分子式 |
C3H3N2+ |
分子量 |
67.07 g/mol |
InChI |
InChI=1S/C3H3N2/c1-2-3-5-4/h3H,1H2/q+1 |
InChIキー |
DNLONRDBPGTZDX-UHFFFAOYSA-N |
正規SMILES |
C=C=C[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)

![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
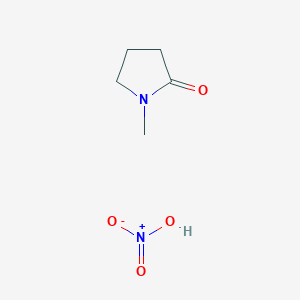
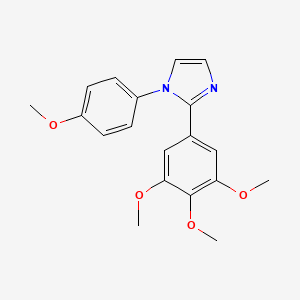
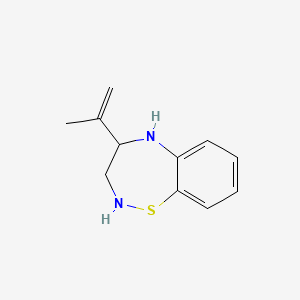


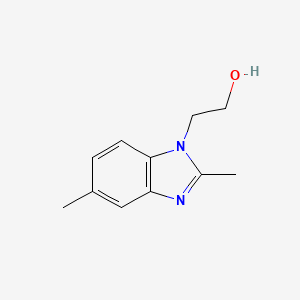
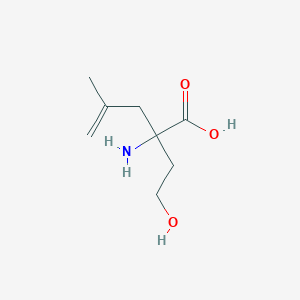
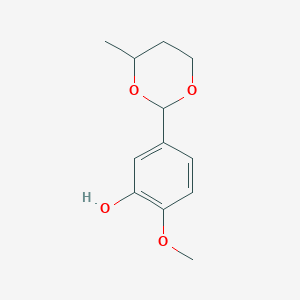
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
